molecular formula C6H10N2S3 B1334737 5-(Butylthio)-1,3,4-thiadiazole-2-thiol CAS No. 56492-83-2

5-(Butylthio)-1,3,4-thiadiazole-2-thiol

Cat. No. B1334737
CAS RN: 56492-83-2
M. Wt: 206.4 g/mol
InChI Key: PNYIQXPKCZLYSN-UHFFFAOYSA-N
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Description

5-(Butylthio)-1,3,4-thiadiazole-2-thiol (5-BTDT) is an organic sulfur compound of considerable interest due to its unique chemical and biological properties. It is a small molecule that can be used in a wide range of applications, from drug discovery to materials science. It is also a versatile building block for the synthesis of various compounds.

Scientific Research Applications

Corrosion Inhibition

5-(Butylthio)-1,3,4-thiadiazole-2-thiol and its derivatives have been studied extensively for their corrosion inhibition properties. In a study by Zhang, Hou, and Zhang (2020), various thiadiazole derivatives, including this compound, were synthesized and examined for their effectiveness in inhibiting corrosion of N80 carbon steel in CO2-saturated oilfield produced water. The findings demonstrated that these compounds could effectively inhibit corrosion through chemisorption, with a particular emphasis on their high inhibition performance due to tautomeric transformation (Q.H. Zhang, B. Hou, & G.A. Zhang, 2020).

Improved Synthesis Methods

Research by Erdogan (2018) focused on developing efficient methods for synthesizing derivatives of this compound. The study proposed alternative methods for synthesis, using ultrasound-assisted techniques, which showed increased efficiency and could be a valuable alternative to conventional methods. Additionally, the study involved computational modeling using density functional theory (DFT) to investigate the reactions and chemical species involved (T. Erdogan, 2018).

Antioxidant Activity

A study by El Ashry et al. (2019) explored the synthesis of novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles by reacting 5-amino-1,3,4-thiadiazole-2-thiol with various alkylating agents. These compounds were tested for their antioxidant activity, and some showed significant results, with a focus on their potential pharmacokinetic properties (E. El Ashry, E. Ramadan, Mohammed R. Amer, Y. El Kilany, M. Badawy, & E. Rabea, 2019).

Solar Cell Applications

Research by Rahman et al. (2018) investigated the use of 5-methylthio-1,3,4-thiadiazole-2-thiol and its oxidized dimer as redox couples in dye-sensitized and quantum-dot sensitized solar cells. This study is significant as it demonstrates the potential of thiadiazole derivatives in solar cell applications, offering a cost-effective and efficient alternative to conventional materials (M. Rahman, Jia Wang, N. Nath, & Jae‐Joon Lee, 2018).

Antimicrobial Activity

In a study by Xie et al. (2017), novel thiadiazole derivatives, including 5-methyl-1,3,4-thiadiazole-2-thiol, were synthesized and tested for antimicrobial effects against various pathogens. The study demonstrated potent antimicrobial effects and relatively low cytotoxicity, suggesting the potential of these compounds in medical or agricultural applications (Xianrui Xie, Wei Cong, Feng Zhao, Hongjuan Li, Wenyu Xin, Guige Hou, & Chunhua Wang, 2017).

properties

IUPAC Name

5-butylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S3/c1-2-3-4-10-6-8-7-5(9)11-6/h2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYIQXPKCZLYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384748
Record name 5-(butylthio)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56492-83-2
Record name 5-(butylthio)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-(Butylthio)-1,3,4-thiadiazole-2-thiol interact with its target minerals and what are the downstream effects in the flotation process?

A1: The research paper [] focuses on the application of this compound as a collector in the froth flotation process for separating valuable sulfide minerals like galena (lead sulfide) and sphalerite (zinc sulfide) from unwanted pyrite (iron sulfide). While the exact interaction mechanism isn't fully elucidated in the paper, it suggests that the compound likely interacts with the target minerals through chemisorption. This means the this compound molecule forms a strong chemical bond with the mineral surface. This interaction renders the mineral surface hydrophobic (water-repelling), allowing it to attach to air bubbles introduced into the flotation pulp. Consequently, the target minerals attached to the bubbles rise to the surface, forming a froth that can be collected, effectively separating them from the hydrophilic pyrite which remains in the pulp.

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